N,N-dihydroxyhexahomomethionine
Description
N,N-Dihydroxyhexahomomethionine is a synthetic derivative of methionine, an essential sulfur-containing amino acid. The compound features a hexahomologated carbon chain (six additional methylene groups compared to methionine) and two hydroxyl groups attached to the nitrogen atoms of the amide moiety.
Properties
Molecular Formula |
C11H23NO4S |
|---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
2-(dihydroxyamino)-10-methylsulfanyldecanoic acid |
InChI |
InChI=1S/C11H23NO4S/c1-17-9-7-5-3-2-4-6-8-10(11(13)14)12(15)16/h10,15-16H,2-9H2,1H3,(H,13,14) |
InChI Key |
HNSLELPGRITQOV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCCC(C(=O)O)N(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share functional or structural similarities with N,N-dihydroxyhexahomomethionine:
N-Hydroxyoctanamide
- Molecular Formula: C₈H₁₇NO₂
- CAS Number : 7377-03-9
- Key Properties: A monocarboxylic acid amide with a single N-hydroxy group and an eight-carbon chain. Exhibits low water solubility due to the hydrophobic alkyl chain, contrasting with the more polar dihydroxyhexahomomethionine, which likely has better solubility in polar solvents. Used in polymer synthesis and as a stabilizer in industrial applications.
N,N'-Dihydroxyoxamide
- Molecular Formula : C₂H₄N₂O₄
- CAS Number : 1687-60-1
- Key Properties :
- Features two hydroxyl groups on adjacent amide nitrogens, similar to dihydroxyhexahomomethionine.
- Smaller and more rigid structure with an oxamide backbone, leading to higher reactivity in cyclization and condensation reactions.
- Molecular weight (120.06 g/mol) is significantly lower than that of dihydroxyhexahomomethionine, which likely has a higher mass due to its extended carbon chain and sulfur atom.
N,N-Dimethylhydroxylamine
- Molecular Formula: C₂H₇NO
- CAS Number : 5725-96-2
- Key Properties: A hydroxylamine derivative with methyl substituents, differing from the amide-based dihydroxyhexahomomethionine. Highly volatile and water-soluble, used as a reducing agent in organic synthesis.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility | Key Applications/Reactivity |
|---|---|---|---|---|---|
| This compound* | Not available | Not available | Not available | Likely polar | Chelation, biochemical research |
| N-Hydroxyoctanamide | C₈H₁₇NO₂ | 159.23 | 7377-03-9 | Low in water | Polymer synthesis, stabilizers |
| N,N'-Dihydroxyoxamide | C₂H₄N₂O₄ | 120.06 | 1687-60-1 | Moderate | Organic synthesis, ligand formation |
| N,N-Dimethylhydroxylamine | C₂H₇NO | 61.08 | 5725-96-2 | High | Reducing agent, nitroxide precursor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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